molecular formula C22H20N2O4S2 B2991594 N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922398-88-7

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2991594
CAS No.: 922398-88-7
M. Wt: 440.53
InChI Key: QWMRGZHNHUMFOX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Effects

The synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, including compounds structurally related to N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, has been explored for potential antifungal applications. These compounds have shown significant antifungal activity against various fungi species, demonstrating effectiveness comparable to ketoconazole, a standard antifungal agent. This suggests potential applications in developing new antifungal therapies or agricultural fungicides (Kaplancıklı et al., 2013).

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include compounds similar to this compound, has identified strong anticonvulsant properties. These compounds have shown excellent protection against seizures in animal models, with some derivatives offering comparable efficacy to phenytoin, a widely used anticonvulsant. This indicates potential research avenues for novel anticonvulsant drugs (Kohn et al., 1993).

Antitumor and Antiangiogenic Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the compound , were synthesized and evaluated for antitumor and antiangiogenic activities. These compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting their potential as leads for developing new cancer therapies (Yurttaş et al., 2015).

Synthesis and Reactivity

The reactivity of compounds related to this compound with various reagents has been explored, leading to the synthesis of novel heterocyclic compounds. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and drug development (Shestopalov & Naumov, 2003).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-26-15-5-8-18(9-6-15)29-14-21(25)24(13-17-4-3-11-28-17)22-23-19-10-7-16(27-2)12-20(19)30-22/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRGZHNHUMFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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